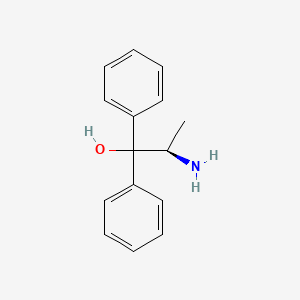

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-1,1-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBMNSFOFOAIMZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78603-93-7 | |

| Record name | (R)-(+)-2-Amino-1,1-diphenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Introduction

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, is a cornerstone in the field of asymmetric synthesis. Its rigid diphenyl carbinol structure and the adjacent chiral center stemming from the (R)-alanine backbone make it an invaluable precursor for chiral auxiliaries, ligands for transition-metal catalysts, and resolving agents for racemic mixtures. An exhaustive understanding of its physical properties is not merely academic; it is a prerequisite for its effective application in pharmaceutical development and fine chemical synthesis, ensuring reproducibility, purity, and optimal performance in stereoselective transformations.

This guide provides a comprehensive examination of the key physical and chemical identifiers of this compound. It synthesizes data from established chemical suppliers and databases and presents field-proven, standardized protocols for their verification. The methodologies are explained with an emphasis on the scientific rationale, empowering researchers to not only reproduce the data but also to understand the critical parameters that ensure accuracy and reliability.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 78603-93-7 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO | [1][2] |

| Molecular Weight | 227.30 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-1,1-diphenylpropan-1-ol | [3] |

| Synonyms | (R)-Diphenylalaninol, (R)-(+)-Diphenylalaninol | [3] |

| InChI Key | FMBMNSFOFOAIMZ-GFCCVEGCSA-N | [1] |

| SMILES | CC(O)(c1ccccc1)c2ccccc2 | [1] |

The molecule's chirality, originating from the stereocenter at the second carbon (C2) of the propanol chain, is the source of its critical function in asymmetric synthesis. This chirality dictates its interaction with other chiral molecules and its ability to induce stereoselectivity in chemical reactions.

Core Physical Properties

The physical properties of a compound are direct indicators of its purity, stability, and handling requirements. The data presented below are compiled from reputable chemical suppliers and databases.

| Physical Property | Value | Significance & Methodological Insight | Source(s) |

| Appearance | White to yellow crystalline solid | Color variations can indicate the presence of impurities or degradation products. Visual inspection is a preliminary but crucial quality control step. | [4][5] |

| Melting Point | 102-105 °C (lit.) | A sharp melting range is a strong indicator of high purity. Impurities typically depress the melting point and broaden the range. This is a fundamental test for batch-to-batch consistency. | [1][4] |

| Optical Rotation | [α]²⁰/D = +90° (c=1 in Chloroform) | This is the defining property that confirms the enantiomeric identity and purity of the compound. The positive sign indicates it is dextrorotatory. The magnitude is highly sensitive to concentration, solvent, temperature, and wavelength. | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | Understanding solubility is critical for reaction setup, purification (crystallization), and formulation. The presence of both polar (amine, hydroxyl) and non-polar (diphenyl) groups results in limited solubility in many common solvents. |

Standardized Protocols for Property Determination

To ensure scientific rigor, the determination of physical properties must adhere to standardized, verifiable methodologies. The following sections detail the protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[6] The capillary method is a robust and widely accepted technique for determining the melting range of a crystalline solid.

Rationale: The temperature at which a substance transitions from solid to liquid is a precise physical constant sensitive to impurities. The "melting range," from the first sign of liquid (onset) to complete liquefaction (clear point), provides more information than a single temperature. A narrow range (e.g., < 2 °C) suggests high purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Drying under vacuum over a desiccant removes residual solvents that can artificially depress the melting point.[1]

-

Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a packed column height of 2.5-3.5 mm.[1] Consistent packing is crucial for reproducible heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, perform a rapid determination by heating at a high rate (e.g., 10-15 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: With a new sample, heat rapidly to approximately 10-15 °C below the expected melting point (102-105 °C).

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.

-

Record the Range:

-

T₁ (Onset): Record the temperature at which the first droplet of liquid is observed.

-

T₂ (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.

-

-

Reporting: Report the result as the range T₁ - T₂. For this compound, this should fall within the 102-105 °C range.

Specific Optical Rotation Measurement

This protocol follows the principles described in USP General Chapter <781> for polarimetry.[7][8]

Rationale: Chiral molecules rotate the plane of polarized light. Specific rotation is a standardized measure of this rotation, accounting for path length and concentration. It is an essential tool for confirming the enantiomeric identity and assessing the enantiomeric excess of a chiral substance. For this compound, a positive rotation confirms the (R)-enantiomer is present in excess.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh approximately 100 mg of the compound (record the exact mass, m). Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with chloroform. The concentration (c) is the mass in grams divided by the volume in mL (e.g., 0.1 g / 10 mL = 0.01 g/mL). The specified concentration is c=1, meaning 1 g per 100 mL, so using 100 mg in 10 mL achieves this.[1]

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (pure chloroform in the sample cell) to set the zero point.

-

Sample Measurement: Rinse the polarimeter cell (path length l, typically 1 dm) with the prepared solution, then fill it, ensuring no air bubbles are present in the light path.

-

Record Rotation: Place the filled cell in the polarimeter and record the observed rotation (α). The measurement should be performed at a controlled temperature (e.g., 20°C) and at the sodium D-line wavelength (589 nm).

-

Calculation: Calculate the specific rotation [α] using the following formula:

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Reporting: The result should be reported with the temperature, wavelength, concentration, and solvent, e.g., [α]²⁰/D = +90° (c=1, Chloroform).

Spectroscopic Characterization

Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure through the interaction of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the specific chemical bonds and functional groups present. For this compound, key absorptions are expected for the O-H, N-H, C-H, and C=C bonds. An ATR-IR spectrum is available on PubChem, provided by Aldrich.[5]

Expected Characteristic Absorptions:

-

~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

-

~3300-3100 cm⁻¹ (medium): N-H stretching vibrations from the primary amine group. Often appears as a doublet for -NH₂.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from the two phenyl rings.

-

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methine groups.

-

~1600, 1495, 1450 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic rings. These are characteristic "ring breathing" modes.

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Signals: Protons on the phenyl rings would appear in the aromatic region (~7.2-7.6 ppm). The single proton on the chiral carbon adjacent to the nitrogen would likely be a quartet. The methyl group protons would be a doublet. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets.

-

-

¹³C NMR: This technique provides a count of the number of non-equivalent carbon atoms in the molecule.

-

Expected Signals: Distinct signals would be expected for the methyl carbon, the chiral methine carbon (C-N), the quaternary carbon bearing the hydroxyl group (C-O), and the various carbons of the two phenyl rings (ipso, ortho, meta, para). Due to the molecule's asymmetry, all 15 carbons may be chemically non-equivalent and thus produce 15 distinct signals.

-

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 227.3) should be observed, confirming the molecular formula.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of water (M-18) from the alcohol, or cleavage adjacent to the amine or alcohol groups. A prominent fragment would be the stable diphenylmethyl cation or related structures.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This technical guide has detailed the essential physical properties of this compound and provided robust, standardized protocols for their verification. The melting point and specific optical rotation serve as critical and readily accessible metrics for confirming the identity, purity, and stereochemical integrity of the material. Combined with spectroscopic analysis, these properties provide a comprehensive characterization necessary for the compound's successful application in high-stakes research and development environments, particularly in the synthesis of chiral pharmaceuticals where enantiomeric purity is paramount.

References

- PubChem. Compound Summary for this compound. [Link]

- U.S. Pharmacopeia.

- Lund University Publications.

- Chemistry LibreTexts.

- U.S. Pharmacopeia. USP General Chapter <1236> Solubility Measurements. [Link]

- Westlab Canada. Measuring the Melting Point. [Link]

- European Union Reference Laboratory. Standard Operating Procedure for solubility testing. [Link]

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

- NIST. WebBook for (R)-(-)-2-Amino-1-propanol. [Link]

- PubMed Central. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol. [Link]

- ECA Academy.

- U.S. Pharmacopeia.

Sources

A Technical Guide to (R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Chiral Auxiliary for Asymmetric Synthesis

Abstract

This technical guide provides an in-depth exploration of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a pivotal chiral building block in modern organic synthesis.[1] With a molecular weight of 227.30 g/mol , this amino alcohol has established itself as a cornerstone in the field of asymmetric synthesis, primarily functioning as a robust chiral auxiliary.[2][3][4] Its utility is rooted in its ability to direct the stereochemical outcome of reactions on prochiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for the development of pharmaceuticals and other biologically active molecules.[5] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, synthesis, mechanistic principles as a chiral auxiliary, and provide field-proven protocols for its application in diastereoselective transformations and subsequent cleavage.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of an Active Pharmaceutical Ingredient (API) is of paramount importance, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and metabolic fates.[6][7] The synthesis of single-enantiomer drugs is therefore a critical objective.[2] Chiral auxiliaries are powerful tools to achieve this, offering a reliable strategy for introducing stereocenters with high fidelity.[5]

This compound, also known as (R)-Diphenylalaninol, is a prominent member of the amino alcohol class of chiral auxiliaries. Derived from the natural amino acid D-alanine, its structure features a stereogenic center and bulky phenyl groups that provide a well-defined chiral environment. This steric hindrance is expertly exploited to control the facial selectivity of reactions on attached prochiral molecules. This guide will elucidate the practical application of this versatile molecule.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 227.30 g/mol | [2][3][4] |

| Molecular Formula | C₁₅H₁₇NO | [2][3][4] |

| CAS Number | 78603-93-7 | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 102-105 °C | [2] |

| Optical Activity | [α]²⁰/D +90° (c=1 in chloroform) | [2] |

| IUPAC Name | (2R)-2-amino-1,1-diphenylpropan-1-ol | [3] |

| SMILES String | CC(O)(c1ccccc1)c2ccccc2 | [2] |

Synthesis of the Chiral Auxiliary

This compound can be synthesized from the corresponding amino acid, D-alanine. A common and effective method involves the Grignard reaction of a D-alanine ester with phenylmagnesium bromide. The two phenyl groups are added to the ester carbonyl, yielding the tertiary alcohol.

Example Synthesis Protocol:

A solution of phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. D-alanine methyl ester hydrochloride is then added portion-wise, maintaining the temperature between 0-5°C. After the addition is complete, the reaction is stirred for a short period and then allowed to warm to room temperature. The reaction is subsequently quenched with an aqueous acid solution (e.g., 10% HCl). The product is extracted into an organic solvent like ethyl acetate, washed, dried, and concentrated. The crude product is then purified, often by recrystallization from a solvent system like hexane, to yield (R)-2-amino-1,1-diphenyl-propan-1-ol as a solid.

Core Application: Asymmetric Alkylation via an Oxazolidinone Derivative

The primary utility of this compound is its role as a precursor to more elaborate chiral auxiliaries, most notably N-acyl oxazolidinones. These derivatives, pioneered by David A. Evans, are exceptionally effective in controlling the stereochemistry of enolate alkylation.[8][9][10]

Principle of Operation & Mechanism

The process involves three key stages: the attachment of the auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The causality behind this powerful technique lies in the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS).[2] The two bulky phenyl groups on the auxiliary effectively shield one face of the enolate plane. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for Evans-type auxiliaries and is applicable to derivatives of this compound.[2][11]

Step 1: Synthesis of the N-Acyl Oxazolidinone

-

Cyclization: The chiral auxiliary, this compound, is first converted to its corresponding oxazolidinone. This can be achieved by reacting the amino alcohol with diethyl carbonate in the presence of a catalytic base (e.g., potassium carbonate) at elevated temperatures.[12]

-

Acylation: The resulting oxazolidinone is then N-acylated. To a solution of the oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium (n-BuLi) at -78°C to deprotonate the nitrogen. Then, add the desired acyl chloride (e.g., propionyl chloride) to form the N-acyl derivative.

Step 2: Diastereoselective Alkylation

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

-

Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise via syringe. Stir the resulting solution at -78°C for 30-60 minutes to ensure complete formation of the sodium (Z)-enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78°C.

-

Reaction: Allow the reaction to stir at -78°C for several hours (e.g., 2-4 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C and allow the mixture to warm to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by Gas Chromatography (GC) or high-field ¹H NMR analysis of the crude product. Diastereomeric excesses (de) often exceed 98%.[2]

Step 3: Cleavage of the Auxiliary to Yield the Chiral Carboxylic Acid

-

Setup: Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

-

Hydrolysis: Cool the solution to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by the dropwise addition of aqueous lithium hydroxide (LiOH, 0.8 M, 1.1 equiv).

-

Reaction: Stir the reaction mixture vigorously at 0°C for 1-4 hours.

-

Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

-

Work-up: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with dichloromethane (CH₂Cl₂) to remove the liberated chiral auxiliary.

-

Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl. Extract the desired enantiomerically enriched carboxylic acid product with ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product.

Recovery of the Chiral Auxiliary

A significant advantage of this methodology is the ability to recover the chiral auxiliary for reuse. The auxiliary, now in the aqueous layer from the dichloromethane extraction (Step 3.5), can be recovered by basifying the aqueous solution (e.g., with NaOH) and extracting with an organic solvent.

Applications in Drug Synthesis

The enantiomerically pure products derived from this methodology are valuable intermediates for a wide range of APIs. For instance, the synthesis of α-substituted carboxylic acids is a key step in the production of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen.[7][13] While various synthetic routes to Ibuprofen exist, chiral auxiliary-based methods provide a reliable pathway to the more active (S)-enantiomer.[3][4][6] The principles demonstrated here are broadly applicable to the synthesis of complex chiral building blocks for numerous drug candidates.

Safety & Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Reagents used in the protocols, such as n-BuLi and NaHMDS, are pyrophoric or highly reactive and must be handled with extreme care under anhydrous, inert conditions.

Conclusion

This compound is more than just a chiral molecule; it is an enabling tool for the precise construction of stereogenic centers. Through its conversion to robust auxiliaries like oxazolidinones, it provides a predictable, scalable, and highly diastereoselective method for producing enantiomerically pure compounds. The self-validating nature of the protocols, where diastereoselectivity can be readily assessed before auxiliary removal, combined with the potential for auxiliary recycling, makes this a trustworthy and economically viable strategy in the demanding landscape of pharmaceutical development.

References

- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

- Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates.

- Gage, J. R. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.

- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Semantic Scholar.

- Acemoglu, L., & Williams, J. M. J. (2002). Palladium-catalysed enantioselective synthesis of ibuprofen. University of Bath's research portal.

- Gage, J. R., & Evans, D. A. (1990). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [Link]

- Holmquist, C. R., & Randall, J. L. (1999). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Journal of the American Chemical Society. [Link]

- Acemoglu, L., & Williams, J. M. J. (2002). Palladium-catalysed enantioselective synthesis of Ibuprofen. ResearchGate.

- Kim, H., & Kim, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(21), 6679. [Link]

- Wikipedia. (n.d.). Chiral auxiliary.

- Cossío, F. P., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(5), 3314–3326. [Link]

- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

- Szatmári, I., et al. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 1471–1479. [Link]

- Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen.

Sources

- 1. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Oxazolidinone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. medicilon.com [medicilon.com]

- 8. york.ac.uk [york.ac.uk]

- 9. scribd.com [scribd.com]

- 10. [PDF] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol: A Critical Quality Attribute for Asymmetric Synthesis

Introduction: The Significance of Stereochemical Purity in Drug Development

In the realm of pharmaceutical sciences and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. This necessitates the development of stereochemically pure active pharmaceutical ingredients (APIs) to ensure therapeutic efficacy and patient safety.[1] (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, serves as a critical building block and a powerful chiral auxiliary in the asymmetric synthesis of complex molecules, including APIs.[2][3] Its ability to direct the stereochemical outcome of a reaction is directly linked to its own enantiomeric purity.

The melting point of a crystalline solid is a fundamental physical property that is exquisitely sensitive to the presence of impurities. For a high-purity chiral compound like this compound, an accurate and sharp melting point range is a primary indicator of its chemical and, crucially, its stereochemical integrity. This technical guide provides a comprehensive overview of the melting point of this compound, detailing standardized determination methodologies, the theoretical underpinnings of melting point depression in chiral systems, and the practical implications for researchers and drug development professionals.

Physicochemical Properties and Reported Melting Point

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-1,1-diphenylpropan-1-ol | PubChem |

| Molecular Formula | C₁₅H₁₇NO | Sigma-Aldrich[4] |

| Molecular Weight | 227.30 g/mol | Sigma-Aldrich[4] |

| CAS Number | 78603-93-7 | Sigma-Aldrich[4] |

| Literature Melting Point | 102-105 °C | Sigma-Aldrich[4] |

The reported melting point of 102-105 °C serves as a benchmark for the assessment of the purity of this compound.[4] A deviation from this range, particularly a depression and broadening of the melting range, is a strong indication of the presence of impurities.

The Impact of Impurities on Melting Point: A Deeper Look into Chiral Systems

The presence of impurities disrupts the crystal lattice of a pure compound, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. In the context of this compound, impurities can be broadly categorized as:

-

Chemical Impurities: These can include residual starting materials from the synthesis, such as D-alanine methyl ester hydrochloride, or byproducts from the Grignard reaction used in its preparation.

-

Enantiomeric Impurity: The presence of the (S)-(-)-2-amino-1,1-diphenyl-1-propanol enantiomer is a critical impurity that directly impacts the stereochemical purity of the material.

While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density, and melting point of the pure substances), a mixture of enantiomers behaves as an impure substance.[5][6][7] This leads to a phenomenon known as eutectic formation. The melting point phase diagram for a chiral compound that forms a racemic compound (a 1:1 mixture of enantiomers that crystallizes together) will show two eutectic points. As one enantiomer is introduced as an impurity to the other, the melting point decreases until it reaches a eutectic point, after which it begins to rise again towards the melting point of the racemic compound.[8][9][10] Understanding this behavior is crucial for interpreting the melting point data of chiral compounds.

Methodologies for Accurate Melting Point Determination

To ensure the reliability and accuracy of melting point measurements, standardized protocols must be followed. The United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" provides an authoritative framework for this determination.

Capillary Melting Point Method (USP <741> Class Ia)

This is the most common method for determining the melting point of powdered solids. The procedure involves heating a small amount of the substance in a capillary tube and observing the temperature range over which it melts.

Experimental Workflow for Melting Point Determination

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 4. This compound 99 78603-93-7 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol solubility data

An In-depth Technical Guide to the Solubility of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Introduction

This compound, a chiral amino alcohol, is a significant building block in modern organic and medicinal chemistry. Its rigid stereochemical structure makes it a valuable intermediate in asymmetric synthesis, particularly for the development of chiral catalysts and as a precursor to complex pharmaceutical agents. Understanding the solubility of this compound is a critical first step in its application, directly influencing reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deep understanding of the physicochemical principles governing the solubility of this compound. We will explore its theoretical solubility profile based on molecular structure, present known qualitative data, and provide a detailed, field-proven experimental protocol for its quantitative determination. The causality behind experimental choices and the impact of environmental factors such as pH and solvent selection will be thoroughly examined.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (CAS: 78603-93-7; Molecular Formula: C₁₅H₁₇NO; Molecular Weight: 227.30 g/mol ) possesses a unique combination of functional groups that dictate its interaction with various solvents.[1]

-

Amphiphilic Nature : The molecule is distinctly amphiphilic. It contains a polar primary amine (-NH₂) and a hydroxyl (-OH) group, both capable of acting as hydrogen bond donors and acceptors. These groups confer a degree of hydrophilicity. Conversely, the structure is dominated by two bulky, nonpolar phenyl rings, which create a large hydrophobic surface area. This duality is the primary reason for its limited and specific solubility.[2]

-

"Like Dissolves Like" Principle : This fundamental principle of solubility provides a predictive framework.[3]

-

Polar Solvents : Polar protic solvents like methanol can engage in hydrogen bonding with the amine and hydroxyl groups, contributing to some degree of dissolution.[2] However, the large nonpolar region hinders complete miscibility.

-

Nonpolar Solvents : The diphenyl groups suggest an affinity for nonpolar or weakly polar solvents. However, the energetic penalty of solvating the highly polar amine and alcohol functionalities often prevents significant solubility in purely nonpolar solvents like hexanes.

-

Aprotic Solvents : Solvents like chloroform, which are polar aprotic, can interact through dipole-dipole forces. This explains the observed slight solubility, where the solvent can accommodate the molecule's polarity without the strong hydrogen bonding network of water that would exclude the hydrophobic phenyl groups.[2]

-

-

Impact of pH : The primary amine group has a predicted pKa of approximately 11.25.[4] This means that in aqueous or protic solutions with a pH below this value, the amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and is expected to significantly enhance its solubility in water and other polar solvents. This principle is fundamental to many purification and formulation strategies.[5][6]

Known Qualitative and Quantitative Solubility Data

While extensive quantitative data is not widely published, a consistent qualitative profile has been reported across chemical suppliers and databases. The compound is most frequently described as having limited or slight solubility in specific organic solvents.

| Solvent | Solubility Classification | Source(s) |

| Chloroform | Slightly Soluble | [2][4][7] |

| Methanol | Slightly Soluble | [2][4][7] |

| Water | No data available | [8] |

Note: "Slightly soluble" is a qualitative term. For precise process development and research, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust and validated experimental method is required. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound. It is designed to ensure that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent at a specific temperature.

Causality Behind the Protocol

This protocol is a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase. Using a sufficient excess of the solid ensures that the dissolution limit is reached. Agitation is critical to maximize the surface area for dissolution and accelerate the time to equilibrium. The final centrifugation and filtration steps are designed to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., 1 mL). "Excess" means adding enough solid so that it is clearly visible even after the dissolution process is complete.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

-

Agitation : Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

Phase Separation : After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter this aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining microscopic particles.

-

Dilution : Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Key Factors Influencing Solubility

A systematic approach to solubility screening involves understanding and testing the key variables that impact the dissolution of this compound.

pH-Dependent Solubility

The presence of the basic amino group makes pH a critical factor in aqueous solubility. By adjusting the pH, one can dramatically alter the compound's ionization state and, consequently, its solubility.

Caption: Acid-Base Equilibrium of the Amino Group.

Solvent Selection Strategy

A logical approach to solvent screening is essential for efficient process development. The following workflow can guide the selection of appropriate solvents for solubility determination.

Caption: Logical Workflow for Solvent Screening.

Application in Chiral Resolution

The principles of solubility are paramount in the classical resolution of chiral amines. This process often involves reacting a racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different crystal lattice energies and, crucially, different solubilities in a given solvent system.[9] One diastereomer will preferentially crystallize out of the solution, while the other remains dissolved. This difference allows for their separation by simple filtration. Therefore, accurate solubility data for the parent amine and its potential salts is indispensable for designing an effective chiral resolution protocol.

Conclusion

This compound exhibits limited solubility in common organic solvents like methanol and chloroform, a direct consequence of its amphiphilic structure. While quantitative public data is scarce, this guide provides the theoretical foundation and a robust, validated experimental protocol—the shake-flask method—for its precise determination. Key factors such as solvent polarity and, most critically, pH must be systematically evaluated to fully characterize its solubility profile. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful application of this vital chiral building block in process chemistry, purification, and drug development.

References

- PubChem. This compound. [Link]

- MDPI. (2023, February 24).

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- ResearchGate. (2020, August 6).

- PubChem. 2-Amino-2-methyl-1-propanol. [Link]

- ResearchGate. (2020, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

- Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

- The Royal Society of Chemistry.

Sources

- 1. This compound | C15H17NO | CID 681927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-2-amino-1,1-diphenylpropan-1-ol | 78603-91-5 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL | 78603-91-5 [m.chemicalbook.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL CAS#: 78603-91-5 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. rsc.org [rsc.org]

Spectroscopic Blueprint of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol: An In-Depth Technical Guide

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the chiral amino alcohol, (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. This compound, a valuable chiral auxiliary and building block in asymmetric synthesis, possesses a unique stereochemical architecture that gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers, scientists, and drug development professionals for purposes of structural verification, purity assessment, and reaction monitoring. This document synthesizes experimental data with established spectroscopic principles to offer a field-proven interpretation of its spectral characteristics.

Molecular Structure and Its Spectroscopic Implications

This compound (also known as (R)-(+)-diphenylpropanolamine) features a stereogenic center at the carbon bearing the amino group (C2), and a quaternary carbon bonded to two phenyl groups and a hydroxyl group (C1). This arrangement dictates the chemical environment of each proton and carbon atom, leading to a predictable yet nuanced NMR and IR signature. The free rotation around the C1-C2 bond is influenced by the bulky phenyl and hydroxyl groups, which can affect the observed coupling constants in the ¹H NMR spectrum. The presence of exchangeable protons (hydroxyl and amine) adds another layer of complexity and diagnostic utility to the spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide invaluable information about its atomic connectivity and chemical environment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and methyl protons, as well as the exchangeable amine and hydroxyl protons. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.60 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.60 | Multiplet | 1H | Methine proton (-CH(NH₂)-) |

| ~2.50 | Broad Singlet | 3H | Amine (-NH₂) and Hydroxyl (-OH) protons |

| ~1.00 | Doublet | 3H | Methyl protons (-CH₃) |

Causality Behind Experimental Observations:

-

Aromatic Region (δ 7.20-7.60): The ten protons of the two phenyl groups resonate in this downfield region due to the deshielding effect of the aromatic ring current. The overlapping multiplets arise from the complex spin-spin coupling between the ortho, meta, and para protons.

-

Methine Proton (δ ~3.60): This proton is adjacent to the electron-withdrawing amino group, which shifts its signal downfield. Its multiplicity is typically a multiplet due to coupling with the methyl protons and potentially the amine protons.

-

Exchangeable Protons (δ ~2.50): The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and may appear as a single, broad singlet. This is due to rapid chemical exchange with each other and with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent, concentration, and temperature. Deuterium exchange (shaking the sample with D₂O) can be used to confirm these signals, as they will disappear from the spectrum.

-

Methyl Protons (δ ~1.00): These protons are in an aliphatic environment and thus appear in the upfield region of the spectrum. The signal is a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic carbons (C-ipso of phenyl rings) |

| ~126-128 | Aromatic carbons (CH of phenyl rings) |

| ~78 | Quaternary carbinol carbon (-C(OH)(Ph)₂) |

| ~55 | Methine carbon (-CH(NH₂)-) |

| ~16 | Methyl carbon (-CH₃) |

Expert Interpretation:

-

Aromatic Carbons (δ 126-145): The signals for the twelve aromatic carbons appear in the typical downfield region for sp² hybridized carbons. The quaternary ipso-carbons are generally the most deshielded.

-

Quaternary Carbinol Carbon (δ ~78): The carbon atom bonded to the hydroxyl group and the two phenyl rings (C1) is significantly deshielded by the electronegative oxygen atom and appears at a characteristic chemical shift.

-

Methine Carbon (δ ~55): The carbon atom bonded to the amino group (C2) is also deshielded, though to a lesser extent than the carbinol carbon.

-

Methyl Carbon (δ ~16): The aliphatic methyl carbon resonates in the upfield region of the spectrum, consistent with an sp³ hybridized carbon in an electron-rich environment.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is critical for obtaining high-quality data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

To confirm the identity of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Logical Workflow for NMR Data Acquisition and Processing:

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

IR Spectral Data

The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds, as well as vibrations from the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching vibrations |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretching |

| ~1170 | Strong | C-O stretching |

| ~1060 | Strong | C-N stretching |

In-depth Interpretation:

-

O-H and N-H Stretching (3400-3200 cm⁻¹): The most prominent feature of the IR spectrum is a broad, strong absorption in this region. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl and amine groups. The individual O-H and N-H stretching vibrations often overlap to form a single, broad envelope.

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methine groups.

-

Aromatic C=C Stretching (~1600, ~1495, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings and are a reliable indicator of an aromatic system.

-

C-O and C-N Stretching (~1170 and ~1060 cm⁻¹): The strong absorption around 1170 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the tertiary alcohol. The C-N stretching vibration appears around 1060 cm⁻¹.

Experimental Protocol for FTIR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Logical Flow for FTIR Analysis:

Caption: Step-by-step workflow for FTIR analysis using the ATR method.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in NMR, the integration of the proton signals should correspond to the number of protons in the proposed structure. The disappearance of the -OH and -NH₂ signals upon D₂O exchange provides definitive confirmation of their assignment. In IR spectroscopy, the presence of the characteristic broad O-H/N-H stretch, along with the aromatic C=C and C-O stretches, provides a multi-faceted confirmation of the key functional groups. Cross-referencing the ¹³C NMR data with the ¹H NMR data (e.g., using DEPT experiments to confirm the number of attached protons for each carbon) further enhances the confidence in the structural assignment.

Conclusion

The NMR and IR spectral data of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR allows for the complete assignment of all proton and carbon environments, while IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functionalities. By following the detailed experimental protocols and interpretative guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently characterize this important chiral building block, ensuring the integrity and success of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- NIST Chemistry WebBook. Phenyl propanolamine hydrochloride. [Link]

- Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506–509. [Link]

Synthesis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

An In-Depth Technical Guide to the

Abstract

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol is a crucial chiral amino alcohol that serves as a versatile building block and chiral auxiliary in asymmetric synthesis.[1] Its defined stereocenter makes it an invaluable tool for chemists aiming to construct complex chiral molecules with high stereochemical purity, particularly in the development of pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the predominant synthetic methodology for preparing this compound, focusing on the diastereoselective addition of a Grignard reagent to a chiral α-amino ester. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Foundational Principles: A Retrosynthetic Approach

To logically devise a synthesis, we begin with a retrosynthetic analysis of the target molecule. The primary strategic disconnection for this compound involves the carbon-carbon bonds formed at the tertiary alcohol center. This leads us to identify a chiral α-amino acid derivative and a phenyl nucleophile as key precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most efficient forward synthesis involves the reaction of a phenyl Grignard reagent with a derivative of (R)-Alanine, such as its methyl ester. This approach leverages a readily available, inexpensive chiral pool starting material to establish the crucial stereocenter.

The Core Synthesis: Grignard Addition to (R)-Alanine Methyl Ester

The cornerstone of this synthesis is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an ester.[4] This reaction transforms the ester's carbonyl group into a tertiary alcohol, forming two new carbon-carbon bonds in the process.[5]

Mechanistic Insights: Why This Pathway Excels

The Grignard reaction is a powerful tool for C-C bond formation due to the highly polarized carbon-magnesium bond, which renders the carbon atom strongly nucleophilic and basic.[6][7] When reacting with an ester, the mechanism proceeds in two stages:

-

First Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate (an alkoxide).

-

Elimination & Second Addition: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxy group (-OCH₃) as a leaving group. This results in the in-situ formation of a ketone (2-amino-1,1-diphenyl-1-propanone). Ketones are more reactive than esters towards Grignard reagents.[5][8] Therefore, a second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to a second tetrahedral intermediate.

-

Protonation: An acidic workup in the final step protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol.[5]

Crucially, because the starting material, (R)-Alanine methyl ester, already possesses the desired stereochemistry at the C2 position, the reaction proceeds diastereoselectively, preserving the chiral integrity of the molecule.

Caption: Grignard reaction workflow for the synthesis.

Causality in Experimental Design

-

Choice of Grignard Reagent: Phenylmagnesium bromide is selected for its commercial availability and high reactivity. It is typically prepared in-situ from bromobenzene and magnesium turnings.

-

Solvent System: Anhydrous diethyl ether or tetrahydrofuran (THF) is mandatory.[8] Grignard reagents are strong bases and will be quenched by any protic solvent, such as water or alcohols, failing the reaction.[7] The ether solvent also stabilizes the Grignard reagent complex.[6]

-

Stoichiometry: A minimum of two equivalents of the Grignard reagent is required per equivalent of the ester. In practice, a slight excess (e.g., 2.2 to 2.5 equivalents) is often used to drive the reaction to completion and account for any accidental quenching.

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and requires careful temperature management. The subsequent addition of the ester is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |

| Magnesium Turnings | 24.31 | 2.67 g | 2.2 |

| Bromobenzene | 157.01 | 17.3 g (11.6 mL) | 2.2 |

| (R)-Alanine Methyl Ester HCl | 139.58 | 6.98 g | 1.0 |

| Triethylamine (TEA) | 101.19 | 5.06 g (7.0 mL) | 1.0 |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~200 mL | - |

| Saturated NH₄Cl (aq) | - | ~100 mL | - |

| 1 M HCl (aq) | - | As needed | - |

| Saturated NaHCO₃ (aq) | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.

-

Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Grignard Formation: Add ~30 mL of anhydrous Et₂O to the flask. Dissolve the bromobenzene in ~50 mL of anhydrous Et₂O and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

-

Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the gray-black mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B:

-

Substrate Preparation: In a separate flame-dried flask under nitrogen, suspend (R)-Alanine methyl ester hydrochloride in ~100 mL of anhydrous Et₂O. Cool the suspension to 0 °C in an ice bath.

-

Amine Neutralization: Add triethylamine dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

-

Grignard Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Slowly, and with vigorous stirring, add the solution of (R)-Alanine methyl ester to the Grignard reagent via cannula transfer. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching (Work-up): Carefully cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide product.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine starting material), water, and saturated NaHCO₃ solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify functional groups (O-H, N-H stretches).

-

Mass Spectrometry: To confirm the molecular weight (227.31 g/mol ).[9]

-

Chiral HPLC: To determine the enantiomeric purity.

-

An Alternative Strategy: Asymmetric Reduction

While the Grignard approach is highly effective, an alternative strategy involves the enantioselective reduction of a prochiral α-amino ketone precursor, 2-amino-1,1-diphenyl-1-propanone.[10]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. leah4sci.com [leah4sci.com]

- 9. (R)-2-Amino-1,1-diphenyl-1-propanol 97% | CAS: 78603-93-7 | AChemBlock [achemblock.com]

- 10. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Purity Analysis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules such as (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, also known as (R)-(+)-Diphenylalaninol, ensuring enantiomeric purity is not merely a quality control metric but a fundamental requirement for safety and efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the chiral purity of this compound. We will delve into the significance of chirality in drug development, explore the synthesis of this compound and potential sources of chiral impurities, and present a detailed, field-proven chiral High-Performance Liquid Chromatography (HPLC) method for its enantiomeric purity assessment. This document is intended to serve as a practical resource for researchers and professionals engaged in the development and quality control of chiral pharmaceuticals.

The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[2] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug development.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that necessitate the characterization and control of the enantiomeric composition of chiral drugs.[3] For a chiral API like this compound, a robust and validated analytical method to determine its enantiomeric purity is therefore a prerequisite for its use in pharmaceutical applications.

Profile of this compound

This compound is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its structural features, including a primary amine, a hydroxyl group, and two phenyl rings attached to a stereocenter, make it a versatile synthon for the preparation of various pharmaceutical and chemical entities.

| Property | Value |

| Chemical Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 78603-93-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-105 °C |

| Optical Rotation | [α]²⁰/D +90° (c=1 in chloroform) |

Synthetic Pathways and the Genesis of Chiral Impurities

The enantiomeric purity of the final product is intrinsically linked to the stereoselectivity of its synthesis. A common route to this compound involves the use of a chiral starting material, such as D-alanine methyl ester hydrochloride, which is reacted with a Grignard reagent like phenylmagnesium bromide.

While this approach is designed to yield the desired (R)-enantiomer, several factors can lead to the presence of the unwanted (S)-enantiomer as a chiral impurity:

-

Imperfect Stereocontrol: The reactions may not be perfectly stereospecific, leading to the formation of a small percentage of the (S)-enantiomer.

-

Racemization: The chiral center can be susceptible to racemization under certain reaction conditions, such as exposure to harsh pH or elevated temperatures.

-

Chiral Purity of Starting Materials: The enantiomeric purity of the initial chiral building block (e.g., D-alanine derivative) directly impacts the chiral purity of the final product.

Given these potential sources of contamination, a highly sensitive and accurate analytical method is essential to quantify the enantiomeric excess (e.e.) of this compound.

Analytical Strategy for Chiral Purity Determination: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely adopted and robust technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.

The Causality behind Experimental Choices

For a molecule like this compound, which contains both a basic amino group and a polar hydroxyl group, polysaccharide-based CSPs are often an excellent first choice. These CSPs, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are well-suited for the functional groups present in the analyte.

The selection of a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is predicated on enhancing the interactions between the polar analyte and the polar CSP. The non-polar bulk solvent (n-hexane) does not compete for the interaction sites on the CSP, allowing for stronger and more selective binding of the enantiomers. A small amount of a basic modifier, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes by minimizing undesirable interactions with residual silanol groups on the silica support of the CSP.

Proposed Chiral HPLC Method for this compound

The following protocol is a robust starting point for the chiral separation of this compound, based on established methodologies for structurally similar amino alcohols.

Experimental Protocol

-

Instrumentation and Consumables:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is recommended.

-

HPLC grade n-Hexane

-

HPLC grade 2-Propanol (Isopropanol)

-

Diethylamine (DEA)

-

0.45 µm syringe filters

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

-

Sample and Standard Preparation:

-

System Suitability Solution (Racemic Standard): Prepare a solution of racemic 2-Amino-1,1-diphenyl-1-propanol in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Test Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection.

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the System Suitability Solution to verify the resolution between the two enantiomers. The resolution factor should be greater than 1.5.

-

Inject the Test Sample Solution.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times established with the racemic standard. The (R)-enantiomer is expected to be the major peak.

-

-

Calculation of Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, e.e.) is calculated using the peak areas from the chromatogram:

e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | Baseline resolution (Rs > 1.5) between the enantiomers and from any other impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the undesired (S)-enantiomer over a range from the Limit of Quantitation (LOQ) to 120% of the specification limit. |

| Accuracy | 98.0% to 102.0% recovery for the (S)-enantiomer spiked into the (R)-enantiomer at three concentration levels. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution. |

| Limit of Quantitation (LOQ) | The lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should remain acceptable under minor variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature). |

Data Presentation and Interpretation

A well-resolved chromatogram will show two distinct peaks for the (R)- and (S)-enantiomers. The peak with the significantly larger area will correspond to the desired this compound.

Expected Chromatographic Data (Hypothetical)

| Enantiomer | Retention Time (min) | Peak Area |

| (S)-enantiomer | ~8.5 | (minor peak) |

| (R)-enantiomer | ~10.2 | (major peak) |

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the analytical process.

Caption: Workflow for the chiral purity analysis of this compound by HPLC.

Troubleshooting Common Issues in Chiral Separations

| Issue | Potential Cause(s) | Recommended Action(s) |

| Poor Resolution | - Inappropriate chiral stationary phase.- Mobile phase composition not optimal. | - Screen different types of CSPs (e.g., another polysaccharide-based column or a macrocyclic glycopeptide-based column).- Systematically vary the ratio of the alcohol modifier in the mobile phase. |

| Peak Tailing | - Secondary interactions with the stationary phase.- Sample overload. | - Ensure the presence of an amine modifier (e.g., DEA) in the mobile phase.- Reduce the sample concentration. |

| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature or mobile phase composition. | - Increase the column equilibration time.- Use a column oven to maintain a stable temperature.- Ensure precise preparation of the mobile phase. |

Conclusion